molecular formula C4H2BrFS B1627332 2-Bromo-5-fluorothiophene CAS No. 32415-41-1

2-Bromo-5-fluorothiophene

Cat. No.: B1627332
CAS No.: 32415-41-1
M. Wt: 181.03 g/mol
InChI Key: WMCDDNAETBQBMJ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorothiophene is an organofluorine compound with the molecular formula C4H2BrFS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of bromine and fluorine atoms at the 2 and 5 positions of the thiophene ring, respectively . This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorothiophene typically involves the bromination and fluorination of thiophene derivatives. One common method is the direct bromination of 5-fluorothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and strong bases like sodium hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and stannanes.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl or vinyl-thiophene derivatives.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Reduction Products: Dihydrothiophenes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorothiophene in chemical reactions involves the activation of the thiophene ring by the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of carbon-carbon bonds in coupling reactions or the generation of reactive intermediates in substitution reactions .

Comparison with Similar Compounds

  • 2-Bromo-3-fluorothiophene
  • 2-Bromo-4-fluorothiophene
  • 2-Chloro-5-fluorothiophene
  • 2-Iodo-5-fluorothiophene

Comparison: 2-Bromo-5-fluorothiophene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to other halogenated thiophenes, it offers a distinct balance of electronic effects and steric hindrance, making it particularly useful in certain synthetic applications and materials science .

Properties

IUPAC Name

2-bromo-5-fluorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFS/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCDDNAETBQBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564009
Record name 2-Bromo-5-fluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32415-41-1
Record name 2-Bromo-5-fluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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